molecular formula C9H15NO2 B7858279 1-(Oxolan-3-yl)piperidin-4-one

1-(Oxolan-3-yl)piperidin-4-one

Cat. No.: B7858279
M. Wt: 169.22 g/mol
InChI Key: FHJVGXFAUUAPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolan-3-yl)piperidin-4-one is an organic compound belonging to the family of piperidinones. It has attracted significant scientific interest due to its diverse applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a piperidinone ring fused with an oxolane ring.

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)piperidin-4-one can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . This reaction typically occurs under acidic conditions and results in the formation of the piperidinone ring. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(Oxolan-3-yl)piperidin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

1-(Oxolan-3-yl)piperidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and antifungal properties . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs due to its unique chemical structure and reactivity .

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)piperidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms . This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus halting the enzymatic reaction.

Comparison with Similar Compounds

1-(Oxolan-3-yl)piperidin-4-one can be compared with other similar compounds, such as 1-(tetrahydrofuran-3-yl)piperidin-4-amine and other piperidinone derivatives . These compounds share similar structural features but differ in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(oxolan-3-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9-1-4-10(5-2-9)8-3-6-12-7-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJVGXFAUUAPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To R91.1 1-tetrahydrofuran-3-ylpiperidin-4-ol (200 mg, 1.17 mmol) in dichlormethane (5 mL) is added dess-martin periodine (595 mg, 1.40 mmol) and stirred at r.t. for 5 h. The reaction mixture is filtered through ALOX/N and washed with cyclohexane/ethyl acetate 1:3. The filtrate is concentrated.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.